molecular formula C20H21N3O6S B2996033 4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 921097-87-2

4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B2996033
CAS No.: 921097-87-2
M. Wt: 431.46
InChI Key: UYTHPRFHYKIFKX-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 2-hydroxyphenyl group at position 5 of the pyrazoline ring and a 3-[(methylsulfonyl)amino]phenyl substituent at position 2. The 4-oxobutanoic acid moiety serves as a linker, likely enhancing solubility and enabling interactions with biological targets via its carboxylic acid group.

Properties

IUPAC Name

4-[3-(2-hydroxyphenyl)-5-[3-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-30(28,29)22-14-6-4-5-13(11-14)16-12-17(15-7-2-3-8-18(15)24)23(21-16)19(25)9-10-20(26)27/h2-8,11,17,22,24H,9-10,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHPRFHYKIFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(2-hydroxyphenyl)-3-{3-[(methylsulfonyl)amino]phenyl}-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic molecule with notable biological activity. Its structure includes functional groups that suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O6SC_{20}H_{21}N_{3}O_{6}S with a molecular weight of approximately 431.46 g/mol. The presence of a pyrazole ring, hydroxyl groups, and a sulfonamide moiety contributes to its reactivity and biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter degradation. This inhibition can lead to increased levels of neurotransmitters, potentially affecting mood and cognitive functions .
  • Anticancer Activity : Some studies have shown that pyrazole derivatives exhibit significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division. For instance, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Anticancer Activity

Recent research has demonstrated that derivatives similar to This compound exhibit potent anticancer activity. For example:

  • Cell Lines Tested : The compound was screened against various cancer cell lines including K562 (chronic myeloid leukemia), A549 (lung cancer), and MCF7 (breast cancer).
  • IC50 Values : Compounds in the same class showed IC50 values as low as 0.08 µM, indicating strong antiproliferative effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated:

  • Mechanism : It acts by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory mediators.
  • Experimental Results : In vitro assays indicated significant inhibition of inflammatory markers in cell lines treated with pyrazole derivatives .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Tubulin Inhibition : A study evaluated the ability of a related pyrazole derivative to inhibit tubulin polymerization, demonstrating its potential as a new chemotherapeutic agent.
  • Inflammation Models : Animal models treated with similar compounds showed reduced inflammation markers compared to control groups, supporting their use in inflammatory diseases.

Comparative Analysis

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer0.08
Compound BAnti-inflammatory40
Compound CMAO Inhibition0.07

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and similar pyrazoline derivatives:

Compound Name / ID (Source) Position 3 Substituent Position 5 Substituent Molecular Weight Key Properties/Activities
Target Compound 3-[(Methylsulfonyl)amino]phenyl 2-Hydroxyphenyl ~444.4 g/mol* Hypothesized solubility from carboxylic acid; potential sulfonamide-mediated bioactivity
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) 4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl Phenyl ~573.4 g/mol 86% synthesis yield; >95% purity; bromine may enhance lipophilicity
4-[3-(4-Methoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid 4-Methoxyphenyl 2-Thienyl ~382.4 g/mol Methoxy group improves membrane permeability; thiophene may alter electronic properties
4-[5-(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid Phenyl 6-Chloro[1,3]dioxoloquinolin-7-yl ~463.9 g/mol Chlorine and dioxolane groups may confer metabolic stability
4-[5-(4-Bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid () 4-Methylphenyl 4-Bromophenyl 415.28 g/mol pKa 4.84; bromine enhances halogen bonding potential
4-[(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Ethylsulfanylphenyl N/A (thiazolidinone hybrid) ~567.6 g/mol Thiazolidinone core may modulate kinase or protease inhibition

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 2-hydroxyphenyl group in the target compound distinguishes it from analogs with electron-withdrawing substituents (e.g., bromine in ), which may reduce metabolic degradation. The hydroxyl group could participate in hydrogen bonding, enhancing target affinity . The methylsulfonylamino group at position 3 is unique compared to methoxy or methyl substituents.

Physicochemical Properties: The target compound’s 4-oxobutanoic acid moiety is conserved across analogs, likely improving aqueous solubility compared to non-acid derivatives (e.g., benzenesulfonamides in ). Compounds with halogen atoms (e.g., bromine in ) exhibit higher molecular weights and lipophilicity, which may influence membrane permeability.

Synthesis and Purity: Yields for analogs vary significantly (e.g., 22–86% in ), with purity consistently >95% via HPLC.

Biological Implications :

  • Pyrazolines with sulfonamide groups (e.g., ) show cytotoxicity and enzyme inhibition, while thiophene -containing derivatives () may exhibit altered pharmacokinetics due to sulfur’s electron-rich nature.

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